N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA
Overview
Description
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, a nitrophenyl group, and a carbonothioyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 4-bromopyrazole, which is then subjected to further reactions to introduce the ethyl group, the nitrophenyl group, and the carbonothioyl group. The reaction conditions often involve the use of palladium catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce amino derivatives.
Scientific Research Applications
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-bromo-1-ethylpyrazole
- 4-bromo-1-ethyl-1H-imidazole
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Uniqueness
The uniqueness of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-ethyl-N-[(4-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O3S/c1-2-18-7-10(14)11(17-18)12(20)16-13(23)15-8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3,(H2,15,16,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBQJQAMOBAXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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